molecular formula C8H8BNO5 B1440916 4-Acetyl-2-nitrophenylboronic acid CAS No. 1126895-86-0

4-Acetyl-2-nitrophenylboronic acid

Cat. No.: B1440916
CAS No.: 1126895-86-0
M. Wt: 208.97 g/mol
InChI Key: KERWITSFOARJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-nitrophenylboronic acid is an organic boronic acid compound with the chemical formula C8H8BNO5. It is characterized by the presence of an acetyl group at the 4-position and a nitro group at the 2-position on the phenyl ring, along with a boronic acid functional group. This compound is a white to light yellow solid and is soluble in organic solvents such as dimethylformamide and dichloromethane .

Properties

IUPAC Name

(4-acetyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERWITSFOARJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681668
Record name (4-Acetyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126895-86-0
Record name B-(4-Acetyl-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126895-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Acetyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-nitrophenylboronic acid is typically synthesized through the reaction of phenylboronic acid with the corresponding nitro compound and acetylating agents. The reaction conditions may vary depending on the specific requirements of the synthesis, but generally involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-nitrophenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Biological Activity

4-Acetyl-2-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.

The compound's structure includes an acetyl group and a nitro group attached to a phenylboronic acid framework. This unique arrangement allows it to participate in various chemical reactions, including enzyme inhibition and molecular interactions that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Properties : Studies have shown that boronic acids can inhibit bacterial growth, particularly against pathogens such as Escherichia coli and Klebsiella pneumoniae.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which are vital for protecting cells from oxidative stress.
  • Enzyme Inhibition : It interacts with various enzymes, influencing metabolic pathways and cellular functions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as proteasomes and kinases, which are critical in cancer progression and other diseases.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can alter signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, its IC50 values indicate potent activity against MCF-7 breast cancer cells.
    Cell LineIC50 (µg/mL)
    MCF-7 (Cancer)18.76 ± 0.62
    Healthy CellsNo significant toxicity
  • Antioxidant Potential : The antioxidant activity was assessed using different assays, showing promising results:
    Assay TypeIC50 (µg/mL)
    ABTS Radical Scavenging0.11 ± 0.01
    DPPH Free Radical Scavenging0.14 ± 0.01
    CUPRAC1.73 ± 0.16
  • Enzyme Inhibition Studies : The compound exhibited varying degrees of inhibition against several enzymes relevant to disease processes:
    Enzyme TypeIC50 (µg/mL)
    Acetylcholinesterase115.63 ± 1.16
    Butyrylcholinesterase3.12 ± 0.04
    Antiurease1.10 ± 0.06
    Antityrosinase11.52 ± 0.46

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • A study demonstrated the effectiveness of a cream formulation containing this boronic acid derivative, which was evaluated for its antibacterial and antioxidant properties in dermatological applications.
  • Another investigation focused on its potential as an anticancer agent, highlighting its selective toxicity towards cancer cells compared to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-2-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Acetyl-2-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.